molecular formula C12H15F3 B1390607 1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-89-3

1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene

Cat. No. B1390607
M. Wt: 216.24 g/mol
InChI Key: STPMICGFHGLCSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

A study by Yang, Su, and Chiang (2006) explored the synthesis of fluorinated polyimides using a monomer related to 1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene. This process involved a nucleophilic substitution reaction and catalytic reduction to create polymers with good solubility, tensile strength, and thermal stability.


Molecular Structure Analysis

The molecular formula of TBTFB is C12H15F3, and its molecular weight is 216.25 g/mol .

Scientific Research Applications

1. Polymer Synthesis

A study by Yang, Su, and Chiang (2006) explored the synthesis of fluorinated polyimides using a monomer related to 1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene. This process involved a nucleophilic substitution reaction and catalytic reduction to create polymers with good solubility, tensile strength, and thermal stability. These polymers exhibited better solubility, lower color intensity, and lower dielectric constant and moisture absorption compared to other series. This makes them suitable for various industrial applications due to their high performance and durability (Yang, Su, & Chiang, 2006).

2. Radical Reactions Study

Das, Encinas, Steenken, and Scaiano (1981) investigated the reactions of tert-butoxy radicals with phenols, which has implications for understanding the behavior of tert-butyl groups in various chemical contexts. Their research demonstrated that these radicals react efficiently with phenols to yield phenoxy radicals. The study provides insight into the kinetics and solvent effects on these reactions, which is crucial for designing and understanding radical-based chemical processes (Das, Encinas, Steenken, & Scaiano, 1981).

3. Genotoxicity Assessment

Chen, Hseu, Liang, Kuo, and Chen (2008) assessed the genotoxic effects of compounds including methyl-tert-butyl ether and benzene on human lymphocytes. This study is relevant for understanding the potential health hazards of tert-butyl compounds. They found that these chemicals induced DNA damage, indicating their genotoxic potential. Such studies are crucial for evaluating the safety and environmental impact of tert-butyl-based chemicals (Chen, Hseu, Liang, Kuo, & Chen, 2008).

4. Nucleophilic Substitutions and Radical Reactions

Jasch, Höfling, and Heinrich (2012) discussed the versatility of tert-butyl phenylazocarboxylates as building blocks in synthetic organic chemistry. They showed that nucleophilic substitutions and radical reactions can be efficiently carried out with these compounds, leading to various azocarboxamides and other derivatives. This research highlights the flexibility and utility of tert-butyl-based compounds in organic synthesis (Jasch, Höfling, & Heinrich, 2012).

properties

IUPAC Name

1-tert-butyl-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3/c1-11(2,3)10-6-4-9(5-7-10)8-12(13,14)15/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPMICGFHGLCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-4-(2,2,2-trifluoroethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Xiao, Z Liu, H Shen, B Zhang, L Zhu, C Li - Chem, 2019 - cell.com
Direct trifluoromethylation of C(sp 3 )–H bonds, especially in late stages, remains a formidable challenge. Herein, we describe the copper-catalyzed benzylic C(sp 3 )–H …
Number of citations: 92 www.cell.com

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